molecular formula C6H5N3O B1203732 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 57489-79-9

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer B1203732
CAS-Nummer: 57489-79-9
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: BUEFDJQUUGMUJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has been identified as a potential antituberculosis lead . The core of this scaffold has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .


Synthesis Analysis

This compound has been synthesized through various methods. For instance, two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo [1,5- a ]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo [1,5- a ]pyrimidin-7 (4H)-one (5), were successfully prepared via a simple synthetic method .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core has been widely studied and various crystal arrangements were reported . The structure of this compound depends on the nature of the substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-7(4H)-one has a molecular weight of 135.13 . It is a solid at room temperature and should be stored in a dry place .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

  • Application : Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity . The methods for the synthesis of pyrazolo[1,5-a]pyrimidines are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds .
  • Method : The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
  • Results : The study resulted in the successful synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .

Antitubercular Agents

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .

CDK2 Inhibitors

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been developed as novel CDK2 inhibitors .
  • Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Anticancer Agents

  • Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Results : Among them, compounds 28, 30, 33, 36 and 37 showed promising cytotoxicity against tested cancer cell lines .

Antitubercular Agents

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .

Pharmaceutical Manufacturing

  • Application : Pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof have been used in the process of pharmaceutical manufacturing .

Anticancer Agents

  • Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Results : Among them, compounds 28, 30, 33, 36 and 37 showed promising cytotoxicity against tested cancer cell lines .

Antitubercular Agents

  • Application : Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an antitubercular agent .

Pharmaceutical Manufacturing

  • Application : Pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof have been used in the process of pharmaceutical manufacturing .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Eigenschaften

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrazolo[1,5-a]pyrimidin-7(4H)-one

CAS RN

57489-79-9, 29274-23-5
Record name 57489-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
pyrazolo[1,5-a]pyrimidin-7(4H)-one

Citations

For This Compound
154
Citations
F Zhang, Y Mi, JL Qi, JW Li, M Si… - British Journal of …, 2013 - Wiley Online Library
Background and Purpose Modulation of K v 7/M channel function represents a relatively new strategy to treat neuronal excitability disorders such as epilepsy and neuropathic pain. We …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
G Guerrini, G Ciciani, S Daniele, LDC Mannelli… - Bioorganic & Medicinal …, 2017 - Elsevier
The synthesis of a new series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones 2a–g and 3a–g, strictly related to derivatives with pyrazolobenzotriazine (PBT) and …
Number of citations: 16 www.sciencedirect.com
J Liang, B Zhang, S Labadie, DF Ortwine… - Bioorganic & medicinal …, 2016 - Elsevier
Starting with a lead [1,5-a]pyrimidin-7(4H)-one-containing molecule (1), we generated potent, selective and orally bioavailable KDM5 inhibitors. Using structure- and property-based …
Number of citations: 49 www.sciencedirect.com
X Deng, J Shen, H Zhu, J Xiao, R Sun, F Xie… - Bioorganic & Medicinal …, 2018 - Elsevier
The initial focus on characterizing novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as DPP-4 inhibitors, led to a potent and selective inhibitor compound b2. This ligand exhibits …
Number of citations: 22 www.sciencedirect.com
J Qi, F Zhang, Y Mi, Y Fu, W Xu, D Zhang, Y Wu… - European journal of …, 2011 - Elsevier
Voltage-gated Kv7/KCNQ/M-potassium channels play a pivotal role in controlling neuronal excitability. Genetic reduction of KCNQ channel activity as a result of mutations causes …
Number of citations: 54 www.sciencedirect.com
Ž Zajec, J Dernovšek, M Distel, M Gobec, T Tomašič - Bioorganic chemistry, 2023 - Elsevier
Ewing sarcoma is the second most prevalent paediatric malignant bone tumour. In most cases, it is driven by the fusion oncoprotein EWS::FLI1, which acts as an aberrant transcription …
Number of citations: 1 www.sciencedirect.com
C Jia, J Qi, F Zhang, Y Mi, X Zhang, X Chen, L Liu… - Pharmacology, 2011 - karger.com
The voltage-gated M-type potassium channel, encoded mainly by the KCNQ2/3 genes, plays an important role in the control of neuronal excitability. Mutations in the KCNQ2 gene lead …
Number of citations: 20 karger.com
S Oh, MDJ Libardo, S Azeeza, GT Pauly… - ACS Infectious …, 2021 - ACS Publications
Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified through high-throughput whole-cell screening as a potential antituberculosis lead. The core of this scaffold has been identified several …
Number of citations: 9 pubs.acs.org
VZ Parchinsky, O Ushakov… - Letters in Organic …, 2006 - ingentaconnect.com
Considering relatively undeveloped chemistry of ring-forming condensations of 1H-pyrazole-5- amines with cyclic versions of β-oxoesters, a novel tricyclic piperidine ring-fused pyrazolo[…
Number of citations: 3 www.ingentaconnect.com
J Shen, X Deng, R Sun, MS Tavallaie, J Wang… - European Journal of …, 2020 - Elsevier
Our previous discovery of pyrazolo [1,5-a]pyrimidin-7(4H)-one scaffold-based DPP-4 inhibitors yielded two potent compounds b2 (IC 50 = 79 nM) and d1 (IC 50 = 49 nM) but …
Number of citations: 19 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.